
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring substituted with trifluoromethyl groups, and a propylcarbamate moiety. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with trifluoromethyl groups can be synthesized through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Propylcarbamate Group: The propylcarbamate group is introduced through a reaction between the pyridine derivative and tert-butyl carbamate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Uniqueness
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H18F6N2O2 |
|---|---|
分子量 |
372.31 g/mol |
IUPAC名 |
tert-butyl N-[3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propyl]carbamate |
InChI |
InChI=1S/C15H18F6N2O2/c1-13(2,3)25-12(24)22-6-4-5-10-7-9(14(16,17)18)8-11(23-10)15(19,20)21/h7-8H,4-6H2,1-3H3,(H,22,24) |
InChIキー |
ROQKPUULZARTDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



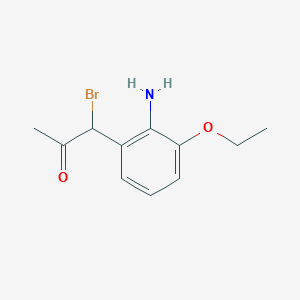

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
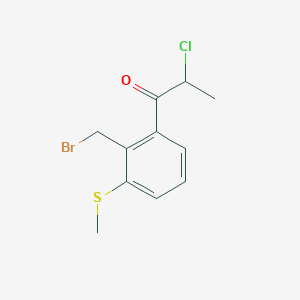
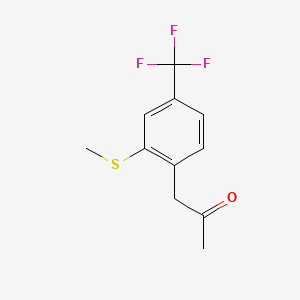
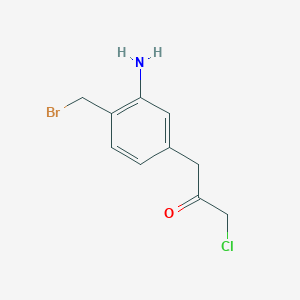
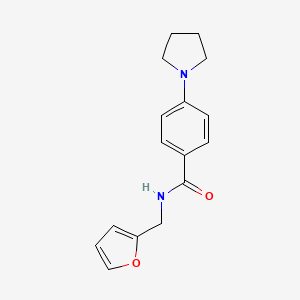
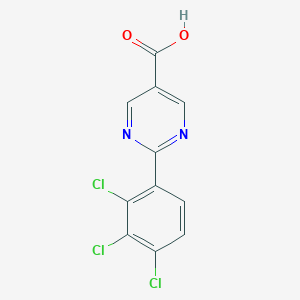
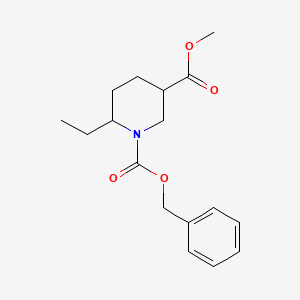

![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

